molecular formula C18H12O5 B14347490 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one CAS No. 91416-25-0

2,4,6,9-Tetrahydroxytetraphen-5(6H)-one

Cat. No.: B14347490
CAS No.: 91416-25-0
M. Wt: 308.3 g/mol
InChI Key: MPVJWKNDQAZAGN-UHFFFAOYSA-N
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Description

2,4,6,9-Tetrahydroxytetraphen-5(6H)-one is a complex organic compound characterized by multiple hydroxyl groups attached to a tetraphenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one typically involves multi-step organic reactions. One common method might include the hydroxylation of a tetraphenone precursor under controlled conditions. Specific reagents and catalysts are used to ensure selective hydroxylation at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6,9-Tetrahydroxytetraphen-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trihydroxytetraphen-5(6H)-one: Lacks one hydroxyl group compared to 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one.

    2,4,6,8-Tetrahydroxytetraphen-5(6H)-one: Differently positioned hydroxyl groups.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

91416-25-0

Molecular Formula

C18H12O5

Molecular Weight

308.3 g/mol

IUPAC Name

2,4,6,9-tetrahydroxy-6H-benzo[a]anthracen-5-one

InChI

InChI=1S/C18H12O5/c19-10-2-1-8-4-12-13-6-11(20)7-15(21)16(13)18(23)17(22)14(12)5-9(8)3-10/h1-7,17,19-22H

InChI Key

MPVJWKNDQAZAGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)C4=C(C(=CC(=C4)O)O)C(=O)C3O)O

Origin of Product

United States

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